4-Chloro-3-(2,2,2-trifluoroethoxy)aniline 4-Chloro-3-(2,2,2-trifluoroethoxy)aniline
Brand Name: Vulcanchem
CAS No.: 1342115-81-4
VCID: VC2700302
InChI: InChI=1S/C8H7ClF3NO/c9-6-2-1-5(13)3-7(6)14-4-8(10,11)12/h1-3H,4,13H2
SMILES: C1=CC(=C(C=C1N)OCC(F)(F)F)Cl
Molecular Formula: C8H7ClF3NO
Molecular Weight: 225.59 g/mol

4-Chloro-3-(2,2,2-trifluoroethoxy)aniline

CAS No.: 1342115-81-4

Cat. No.: VC2700302

Molecular Formula: C8H7ClF3NO

Molecular Weight: 225.59 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-3-(2,2,2-trifluoroethoxy)aniline - 1342115-81-4

Specification

CAS No. 1342115-81-4
Molecular Formula C8H7ClF3NO
Molecular Weight 225.59 g/mol
IUPAC Name 4-chloro-3-(2,2,2-trifluoroethoxy)aniline
Standard InChI InChI=1S/C8H7ClF3NO/c9-6-2-1-5(13)3-7(6)14-4-8(10,11)12/h1-3H,4,13H2
Standard InChI Key RFHPBTBJUIEHDI-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1N)OCC(F)(F)F)Cl
Canonical SMILES C1=CC(=C(C=C1N)OCC(F)(F)F)Cl

Introduction

4-Chloro-3-(2,2,2-trifluoroethoxy)aniline is an organic compound with the molecular formula C₈H₇ClF₃NO and a molecular weight of approximately 225.59 g/mol . This compound features a chloro group and a trifluoroethoxy substituent attached to an aniline structure, contributing to its unique chemical reactivity and potential biological activities.

Synthesis Methods

The synthesis of 4-Chloro-3-(2,2,2-trifluoroethoxy)aniline typically involves the reaction of 4-chloroaniline with 2,2,2-trifluoroethanol under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the hydroxyl group of 2,2,2-trifluoroethanol replaces a hydrogen atom on the aromatic ring of 4-chloroaniline. Industrial production may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency.

Biological Activity and Applications

Preliminary studies suggest that 4-Chloro-3-(2,2,2-trifluoroethoxy)aniline may interact with specific molecular targets within biological systems, influencing pathways related to inflammation and cell proliferation. Its trifluoroethoxy group enhances lipophilicity, potentially facilitating better membrane permeability and receptor interaction. This compound is used in the study of enzyme interactions and protein binding.

Research Findings and Applications

4-Chloro-3-(2,2,2-trifluoroethoxy)aniline serves as an intermediate in the synthesis of more complex organic molecules and is utilized in the production of agrochemicals, dyes, and other industrial chemicals. Its unique combination of functional groups makes it valuable in various research and industrial applications.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
4-Chloro-2-(trifluoromethyl)anilineTrifluoromethyl group instead of trifluoroethoxyDifferent electronic effects due to the trifluoromethyl group
4-(2,2,2-trifluoroethoxy)anilineLacks the chloro group, making it less reactive in certain substitution reactionsEnhanced reactivity due to the additional fluorine atoms
4-Chloro-3-fluoroanilineFluoro group instead of trifluoroethoxyUsed as a building block in antimalarial drug synthesis

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